Monocaprin
Overview
Description
Mechanism of Action
Target of Action
2,3-Dihydroxypropyl decanoate, also known as Monocaprin, is a natural product that can be isolated from the root of Angelica dahurica The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that fatty acids can act as natural specific inhibitors of the proto-oncogenic protein shp2 . It is plausible that this compound may interact with its targets in a similar manner, leading to changes in cellular processes. More research is required to confirm this hypothesis and elucidate the exact mode of action.
Biochemical Pathways
Given its potential role as an inhibitor of the proto-oncogenic protein Shp2 , it may be involved in pathways related to cell growth and differentiation
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that this compound may have good bioavailability. More comprehensive pharmacokinetic studies are needed to confirm this and provide a detailed understanding of the compound’s behavior in the body.
Result of Action
Given its potential role as an inhibitor of the proto-oncogenic protein Shp2 , it may have effects on cell growth and differentiation
Biochemical Analysis
Biochemical Properties
Monocaprin has been found to have inhibitory effects on Herpes Simplex Virus (HSV) . It is also known to have antimicrobial activity against gram-positive bacterial infections
Cellular Effects
It has been reported to have an inhibitory effect on Herpes Simplex Virus (HSV), suggesting that it may interact with cellular processes related to viral replication .
Molecular Mechanism
It is known to have inhibitory effects on Herpes Simplex Virus (HSV), suggesting that it may interact with viral proteins or enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: : Monoctanoin Component B can be synthesized through the esterification of glycerol with decanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: : Industrial production of Monoctanoin Component B often involves the use of coconut oil as a starting material. The oil is hydrolyzed to yield glycerol and fatty acids, which are then esterified to produce the desired monoglyceride. This method is advantageous due to the availability and cost-effectiveness of coconut oil .
Chemical Reactions Analysis
Types of Reactions: : Monoctanoin Component B undergoes various chemical reactions including:
Oxidation: It can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to glycerol and decanoic acid.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Produces decanoic acid and glycerol derivatives.
Reduction: Yields glycerol and decanoic acid.
Substitution: Forms various substituted glycerol derivatives.
Scientific Research Applications
Chemistry: : Monoctanoin Component B is used as a model compound in studies involving esterification and hydrolysis reactions. It serves as a reference compound for understanding the behavior of monoglycerides in different chemical environments .
Biology: : In biological research, Monoctanoin Component B is studied for its role in lipid metabolism and its effects on cellular processes. It is used to investigate the mechanisms of lipid absorption and transport in cells .
Medicine: : Monoctanoin Component B has been used to dissolve cholesterol gallstones by direct biliary infusion. It is also being explored for its potential therapeutic effects in treating other lipid-related disorders .
Industry: : In the industrial sector, Monoctanoin Component B is used as an emulsifying agent in food and cosmetic products. Its ability to stabilize emulsions makes it valuable in the formulation of various consumer goods .
Comparison with Similar Compounds
Properties
IUPAC Name |
2,3-dihydroxypropyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUNXBRZDFMZOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891378 | |
Record name | 1-Monodecanoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2277-23-8, 26402-22-2, 69070-60-6 | |
Record name | 1-Decanoylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2277-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monoctanoin component B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl monocaprate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, monoester with 1,2,3-propanetriol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Monodecanoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decanoic acid, monoester with glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Decanoic acid, ester with triglycerol trioctanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Dihydroxypropyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1-CAPRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/197M6VFC1W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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